Utreloxastat
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1213269-96-5 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O2/c1-5-6-7-8-9-10-11-12-16-15(4)17(19)13(2)14(3)18(16)20/h5-12H2,1-4H3 |
Clé InChI |
IJWAQTHZBDBIID-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=O)C(=C(C1=O)C)C)C |
Origine du produit |
United States |
Foundational & Exploratory
Utreloxastat: A Technical Guide on its Role in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Utreloxastat (formerly PTC857) is an investigational small molecule that has been explored for its therapeutic potential in neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). The core of its mechanism lies in the modulation of oxidative stress, a key pathological driver in many such conditions. This technical guide provides an in-depth overview of this compound's role in reducing oxidative stress, detailing its mechanism of action, summarizing available quantitative data, outlining experimental protocols, and visualizing key pathways. While the clinical development of this compound for ALS was discontinued due to a lack of efficacy in the Phase 2 CARDINALS trial, the preclinical data and the compound's mode of action remain of scientific interest for understanding the role of oxidative stress and ferroptosis in neurodegeneration.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a widely recognized contributor to neuronal cell death in a variety of neurodegenerative diseases. This damaging process can lead to the oxidation of lipids, proteins, and nucleic acids, ultimately culminating in cellular dysfunction and demise. One critical pathway implicated in oxidative stress-mediated cell death is ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.
This compound is an orally bioavailable small molecule designed to specifically target and mitigate the pathological consequences of oxidative stress. It was developed to inhibit key enzymatic drivers of oxidative damage and has been investigated for its potential to slow or prevent neurodegeneration.
Mechanism of Action: Inhibition of 15-Lipoxygenase and Ferroptosis
This compound's primary mechanism of action is the inhibition of 15-lipoxygenase (15-LO), a key enzyme in the lipoxygenase family that plays a crucial role in the biosynthesis of inflammatory mediators and the generation of lipid hydroperoxides. By inhibiting 15-LO, this compound exerts its effects through a multi-faceted approach to reduce oxidative stress:
-
Reduction of Lipid Peroxidation: 15-LO catalyzes the peroxidation of polyunsaturated fatty acids, a critical step in the ferroptosis pathway. This compound's inhibition of 15-LO directly reduces the formation of these damaging lipid peroxides.
-
Prevention of Glutathione Depletion: Oxidative stress leads to the depletion of reduced glutathione (GSH), a critical intracellular antioxidant. This compound helps to preserve the pool of reduced glutathione, thereby bolstering the cell's natural antioxidant defenses.
-
Inhibition of Ferroptosis: As a redox-active inhibitor, this compound directly interferes with the ferroptotic cell death cascade. Preclinical studies have indicated that this compound is a potent inhibitor of ferroptosis.
The following diagram illustrates the proposed signaling pathway through which this compound mitigates oxidative stress and ferroptosis.
Quantitative Data on this compound's Effects
Preclinical Potency
| Parameter | Value | Cell Type/Model | Reference |
| Ferroptosis Inhibition (EC50) | ≤98 nM | Not specified |
Phase 1 Clinical Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (
An In-depth Technical Guide to Utreloxastat (2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreloxastat, also known by its development code PTC857, is an investigational small molecule with the IUPAC name 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione.[1] It is an orally active and blood-brain barrier-permeable compound that was under development by PTC Therapeutics for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord, leading to a loss of muscle control.[1] this compound was investigated for its potential to slow the progression of this fatal disease.[1][3] However, its development for ALS was discontinued after a Phase 2 clinical trial failed to meet its primary and secondary endpoints.[4][5][6]
Mechanism of Action
This compound is a potent inhibitor of 15-lipoxygenase (15-LO).[7][8] The proposed mechanism of action centers on the reduction of oxidative stress and the inhibition of ferroptosis, an iron-dependent form of programmed cell death implicated in the pathology of ALS.[3][8] By inhibiting 15-LO, this compound is believed to prevent the depletion of reduced glutathione and reduce oxidative stress, thereby protecting motor neurons from ferroptotic death.[2][8] The enzyme 15-LO is involved in cellular stress, inflammation, and the formation of protein clumps, all of which are thought to contribute to the progression of ALS.[4] Preclinical studies indicated that this compound was more potent at preventing the ferroptotic death of human spinal astrocytes than existing ALS treatments like edaravone and riluzole.[8]
Pharmacological and Physicochemical Properties
This compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, which is a critical feature for drugs targeting neurodegenerative diseases.[2] In preclinical studies with mice, it demonstrated a favorable brain-to-plasma ratio of approximately 10-fold.[2][8]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione |
| Molecular Formula | C18H28O2 |
| Molar Mass | 276.41 g/mol |
| In Vitro Activity | Weak inhibitor of CYP1A2 and 2B6 (IC50 > 5.3 µM)[2] |
Clinical Development Program
The clinical development of this compound for ALS involved a Phase 1 study in healthy volunteers and a subsequent Phase 2 study in patients with ALS.
Phase 1 First-in-Human Study
A first-in-human, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in 82 healthy volunteers.[7][8]
Experimental Protocol: Phase 1 Study
-
Study Design: The trial consisted of three parts: a single ascending dose (SAD) component, a multiple ascending dose (MAD) component, and a food effect (FE) component.[3][8]
-
Participant Population: Healthy adult volunteers.[7]
-
Dosage and Administration:
-
Primary Endpoints: Safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[8]
-
Secondary Endpoints: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and terminal half-life (t1/2).[7][8]
Results: The study concluded that this compound was safe and well-tolerated at single doses up to 1000 mg and multiple doses up to 500 mg daily for 14 days.[5][7][8] No significant safety signals were identified.[7] The pharmacokinetic profile supported a twice-daily dosing regimen with food for further clinical development.[7][8]
Table 2: Summary of Phase 1 Pharmacokinetic Data for this compound
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Tmax (Time to Cmax) | ~4 hours[7][8] | Not specified |
| Terminal Half-life (t1/2) | 20 - 25.3 hours[7][8] | ≥33 hours[7][8] |
| Dose Proportionality | Cmax and AUC increased slightly more than proportionally with dose.[7][9] | Apparent clearance was reduced.[7][9] |
| Food Effect | Administration with food, especially high-fat meals, increased Cmax and AUC.[7][8] | Not applicable |
Phase 2 CARDINALS Study
Based on the promising Phase 1 results, the CARDINALS (PTC857-CNS-001-ALS) trial was initiated to evaluate the efficacy and safety of this compound in patients with ALS.[1][3][10]
Experimental Protocol: Phase 2 CARDINALS Study
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][10]
-
Participant Population: 307 adult patients (ages 18-80) with a diagnosis of definite or probable ALS for no longer than two years.[4][5][10]
-
Dosage and Administration: Participants were randomized to receive either 250 mg of this compound or a matching placebo, administered as an oral solution twice daily for 24 weeks.[1][4][5]
-
Primary Endpoint: The primary efficacy endpoint was a combined measure of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival.[5]
-
Secondary Endpoints: Included changes in lung function, muscle strength, quality of life, and levels of neurofilament light chain (NfL), a biomarker of neuronal damage.[4][5]
Results: In late 2024, PTC Therapeutics announced that the CARDINALS trial did not meet its primary or secondary efficacy endpoints.[4][5][6] There was no statistically significant difference in the rate of disease progression between the this compound and placebo groups.[4][6] While a modest numerical benefit was observed, it was not statistically significant (p=0.52).[6] Furthermore, no significant reduction in the biomarker NfL was observed.[4] The drug was found to be safe and well-tolerated, consistent with the Phase 1 findings.[4][6]
Conclusion and Future Directions
This compound is a well-characterized 15-lipoxygenase inhibitor with a favorable safety and pharmacokinetic profile. Despite a strong scientific rationale for its use in ALS, the Phase 2 CARDINALS study failed to demonstrate clinical efficacy in slowing disease progression.[5][6] Consequently, PTC Therapeutics has discontinued the development of this compound for this indication.[5][6] The discrepancy between the promising preclinical data and the clinical trial outcome highlights the challenges in translating neuroprotective strategies from the laboratory to clinical practice in complex diseases like ALS. While the journey of this compound in ALS has concluded, the data generated from its clinical program may still provide valuable insights for future research into the role of oxidative stress and ferroptosis in neurodegeneration.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. mndassociation.org [mndassociation.org]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. PTC Therapeutics Reports CardinALS Trial Results for this compound in ALS Patients [synapse.patsnap.com]
- 7. First-in-Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
An In-Depth Technical Guide to Utreloxastat (PTC857, EPI-857)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreloxastat, also known by its synonyms PTC857 and EPI-857, is an investigational small molecule that has been evaluated for the treatment of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). It is a potent, orally bioavailable, and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO). The primary mechanism of action of this compound is the reduction of oxidative stress and the inhibition of ferroptosis, a form of iron-dependent programmed cell death implicated in the pathophysiology of various neurodegenerative conditions. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, pharmacokinetic properties, and clinical trial outcomes.
Core Mechanism of Action: Inhibition of 15-Lipoxygenase and Ferroptosis
This compound is a redox-active inhibitor of ferroptosis that functions by targeting the enzyme 15-lipoxygenase (15-LO).[1] In pathological states such as ALS, increased oxidative stress leads to the upregulation of 15-LO.[1] This enzyme catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the formation of lipid hydroperoxides.[1] This process, in the presence of iron, triggers a cascade of events culminating in ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1]
By inhibiting 15-LO, this compound is designed to block the production of these lipid hydroperoxides, thereby reducing oxidative stress, preventing the depletion of reduced glutathione (a key antioxidant), and ultimately inhibiting neuronal cell death via ferroptosis.[1] Preclinical studies have suggested that this compound is a potent protector against neuronal cell death in various in vitro and in vivo models of neurodegeneration.[2]
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of the 15-LO pathway to prevent ferroptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and clinical studies.
Table 1: In Vitro Pharmacology and Drug Metabolism
| Parameter | Value | Source |
| CYP Inhibition | ||
| CYP1A2 IC₅₀ | > 5.3 µM | [1] |
| CYP2B6 IC₅₀ | > 5.3 µM | [1] |
| Other CYP450s IC₅₀ | > 46 µM | [1] |
| CYP Induction (in human hepatocytes at 20 µM) | ||
| CYP2B6 | Induced | [1] |
| CYP3A4 | Induced | [1] |
| CYP1A2 | Not Induced | [1] |
Table 2: Phase 1 Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋ₜ (ng·hr/mL) | t₁/₂ (hr) |
| 100 mg | 129 ± 53 | 4.0 (2.0-6.0) | 2710 ± 870 | 20.0 ± 2.9 |
| 200 mg | 309 ± 127 | 3.5 (2.0-6.0) | 7110 ± 2400 | 23.9 ± 3.4 |
| 400 mg | 717 ± 296 | 4.0 (2.0-6.0) | 16500 ± 5820 | 25.3 ± 4.5 |
| 600 mg | 1080 ± 411 | 4.0 (3.0-6.0) | 26200 ± 9160 | 24.1 ± 3.7 |
| 1000 mg | 1680 ± 681 | 4.0 (2.0-6.0) | 43600 ± 16100 | 23.4 ± 3.2 |
| Data presented as mean ± SD, with Tₘₐₓ as median (range). Data extracted from Gao L, et al. (2023). |
Table 3: Phase 1 Pharmacokinetics in Healthy Volunteers (Multiple Ascending Doses - Day 14)
| Dose Regimen | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| 150 mg QD | 533 ± 162 | 2.0 (1.0-4.0) | 8150 ± 2550 |
| 250 mg BID | 1080 ± 333 | 4.0 (2.0-4.0) | 16600 ± 4980 |
| 500 mg QD | 1340 ± 435 | 3.0 (2.0-4.0) | 20300 ± 6500 |
| Data presented as mean ± SD, with Tₘₐₓ as median (range). Following multiple doses, the terminal half-life was ≥33 hours. Data extracted from Gao L, et al. (2023). |
Clinical Development and Outcomes
This compound progressed to Phase 2 clinical trials for the treatment of ALS.
-
Phase 1: A first-in-human study in healthy volunteers demonstrated that this compound was safe and well-tolerated at single doses up to 1000 mg and multiple doses of 500 mg once daily or 250 mg twice daily for 14 days.[1] The pharmacokinetic profile supported further development.[1]
-
Phase 2 (cardinALS trial): This randomized, double-blind, placebo-controlled trial investigated the efficacy and safety of this compound in patients with ALS.[3] Unfortunately, PTC Therapeutics announced that the trial did not meet its primary or secondary endpoints.[3] There was no significant change in the ALSFRS-R score from baseline to 24 weeks for patients receiving this compound compared to placebo.[3] Additionally, no significant reduction in the neurofilament light chain (NfL), a biomarker of nerve damage, was observed.[3] As a result of these findings, the further development of this compound for ALS was discontinued.[4]
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, based on its mechanism of action, the following are representative methodologies for key assays.
15-Lipoxygenase (15-LO) Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of 15-LO. The formation of a conjugated diene product from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid) is monitored spectrophotometrically.
Materials:
-
Purified 15-lipoxygenase enzyme
-
Substrate: Linoleic acid or Arachidonic acid
-
Buffer: Borate buffer or similar, pH 9.0
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture containing the buffer and the 15-LO enzyme in a quartz cuvette.
-
Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm over time. This absorbance change corresponds to the formation of the conjugated diene product.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
The percent inhibition is determined by comparing the reaction velocity in the presence of the inhibitor to the velocity of a control reaction (containing only the solvent).
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cellular Ferroptosis Inhibition Assay (General Protocol)
This assay assesses the ability of a compound to protect cells from ferroptosis induced by a known trigger, such as erastin or RSL3.
Materials:
-
A suitable cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)
-
Cell culture medium and supplements
-
Ferroptosis inducer: Erastin (inhibits the cystine/glutamate antiporter system Xc⁻) or RSL3 (inhibits glutathione peroxidase 4, GPX4)
-
Test compound (this compound)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell stain like propidium iodide)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 1-2 hours).
-
Induce ferroptosis by adding a known concentration of erastin or RSL3 to the cell culture medium.
-
Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone, and cells treated with the test compound alone.
-
Incubate the cells for a period sufficient to induce cell death in the positive control wells (e.g., 24-48 hours).
-
Measure cell viability using a chosen assay. For example, with a CellTiter-Glo® assay, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
The protective effect of the test compound is determined by the increase in cell viability in the presence of the ferroptosis inducer compared to the inducer-only control.
-
The EC₅₀ value (the concentration of the compound that provides 50% of the maximal protective effect) can be calculated from the dose-response curve.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical and clinical development of this compound.
Conclusion
This compound (PTC857, EPI-857) is a well-characterized inhibitor of 15-lipoxygenase with a clear mechanism of action in preventing ferroptosis. While it demonstrated a favorable safety and pharmacokinetic profile in Phase 1 clinical studies, it unfortunately failed to show efficacy in a Phase 2 trial for the treatment of ALS, leading to the discontinuation of its development for this indication. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the science behind this compound and the broader field of ferroptosis inhibition in neurodegenerative diseases.
References
- 1. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PTC857) / PTC Therap [delta.larvol.com]
- 3. mndassociation.org [mndassociation.org]
- 4. fiercebiotech.com [fiercebiotech.com]
Utreloxastat's Potential in Proteinopathies: A Technical Guide to Targeting 15-Lipoxygenase in α-Synucleinopathies and Tauopathies
For Immediate Release
This technical whitepaper explores the therapeutic rationale for utreloxastat, a potent 15-lipoxygenase (15-LO) inhibitor, in the treatment of neurodegenerative diseases characterized by protein aggregation, specifically α-synucleinopathies and tauopathies. While this compound's clinical development in Amyotrophic Lateral Sclerosis (ALS) was discontinued, the underlying mechanism of 15-LO inhibition holds significant promise for a broader range of neurodegenerative disorders. This document provides a comprehensive overview of the preclinical evidence, potential mechanisms of action, and relevant clinical data to support further investigation of this compound in these conditions.
Executive Summary
Neuroinflammation and oxidative stress are central pillars in the pathophysiology of both α-synucleinopathies (e.g., Parkinson's disease, Dementia with Lewy Bodies) and tauopathies (e.g., Alzheimer's disease, Frontotemporal Dementia). The enzyme 15-lipoxygenase (15-LO) is a key mediator of these pathological processes, contributing to lipid peroxidation, ferroptosis, and the downstream aggregation of α-synuclein and hyperphosphorylation of tau. Although direct clinical evidence for this compound in these specific diseases is currently unavailable, compelling preclinical studies with other selective 15-LO inhibitors have demonstrated robust neuroprotective effects in relevant animal models. This guide will delve into the scientific foundation for repositioning this compound as a potential disease-modifying therapy for these devastating neurological disorders.
The Role of 15-Lipoxygenase in Neurodegeneration
The 15-lipoxygenase enzyme catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators. In the central nervous system, upregulation of 15-LO is associated with increased oxidative stress and neuronal damage. Emerging evidence implicates 15-LO in two critical neurodegenerative pathways:
-
Ferroptosis and α-Synuclein Aggregation: 15-LO is a critical regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. Ferroptosis has been increasingly implicated in the pathogenesis of Parkinson's disease. Inhibition of 15-LO has been shown to protect against ferroptotic cell death and, consequentially, reduce the aggregation of α-synuclein.[1]
-
Tau Hyperphosphorylation: Preclinical studies have revealed a link between 12/15-lipoxygenase (the murine ortholog of human 15-LO) and the hyperphosphorylation of tau protein. This pathological modification of tau is a hallmark of Alzheimer's disease and other tauopathies. The mechanism is believed to involve the activation of key kinases such as cyclin-dependent kinase 5 (cdk5) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[2]
This compound: Pharmacokinetic Profile
A first-in-human, double-blind, placebo-controlled Phase 1 study in 82 healthy volunteers established the safety and pharmacokinetic profile of this compound. The key findings are summarized below.[3]
| Parameter | Single Ascending Dose (100-1000 mg) | Multiple Ascending Doses (150-500 mg) | Food Effect (500 mg) |
| Time to Cmax (Tmax) | ~4 hours | Not specified | Unaltered by food |
| Terminal Half-life (t1/2) | 20 - 25.3 hours | ≥33 hours | Not specified |
| Cmax and AUC | Increased slightly more than dose-proportionally | Apparent clearance reduced with multiple doses | Increased with food |
| Safety | No marked safety signals up to 1000 mg | Well-tolerated at 500 mg once daily or 250 mg twice daily for 14 days | Well-tolerated |
Preclinical Evidence for 15-LO Inhibition in α-Synucleinopathies
Recent preclinical studies using the 15-LO inhibitor PTC-041 have provided strong proof-of-concept for this therapeutic strategy in models of Parkinson's disease.
| Study Type | Model | Key Findings |
| In vitro | Primary human Parkinson's disease patient-derived fibroblasts | Potent protection from lipid peroxidation and ferroptotic cell death.[1] |
| In vitro | Primary rat neuronal cultures | Prevention of ferroptosis-related neuronal loss and astrogliosis.[1] |
| In vitro | N27 cell line | Prevention of ferroptotic-mediated α-synuclein protein aggregation and nitrosylation. |
| In vivo | Line 61 transgenic mice (overexpressing human α-synuclein) | Protection against α-synuclein aggregation and phosphorylation; prevention of associated neuronal and non-neuronal cell death.[1] |
| In vivo | 6-hydroxydopamine-induced hemiparkinsonian rat model | Protection against motor deficits.[1] |
Experimental Protocols: In vivo α-Synucleinopathy Model
Animal Model: Line 61 transgenic mice, which overexpress human wild-type α-synuclein under the Thy-1 promoter, were used.[1] These mice develop age-dependent motor deficits and α-synuclein pathology.
Drug Administration: PTC-041 was administered to 6-week-old mice daily for 6 weeks.[1]
Pathology Assessment: Following the treatment period, brain tissue was analyzed for α-synuclein aggregation and phosphorylation using immunohistochemistry and biochemical assays. Neuronal and non-neuronal cell death was also quantified.[1]
Behavioral Assessment: Motor function was assessed using standardized behavioral tests.
Preclinical Evidence for 15-LO Inhibition in Tauopathies
Studies utilizing the 12/15-lipoxygenase inhibitor PD146176 in a mouse model of Alzheimer's disease have demonstrated significant effects on both amyloid-β and tau pathology.
| Study Type | Model | Key Findings |
| In vivo | Triple-transgenic (3xTg) mouse model of Alzheimer's disease | Significant improvement in memory deficits; reduction in Aβ levels and deposition; reduction in tau phosphorylation and insoluble tau.[4][5] |
| In vitro | Neuronal cell cultures | The effects on tau and Aβ were shown to be independent of each other.[5] |
Experimental Protocols: In vivo Tauopathy Model
Animal Model: The triple-transgenic (3xTg) mouse model of Alzheimer's disease was utilized. These mice develop both amyloid-β plaques and neurofibrillary tangles.
Drug Administration: 12-month-old 3xTg mice received either PD146176 or a placebo for 12 weeks.[6]
Pathology Assessment: Brain tissue was analyzed for amyloid-β levels and deposition, as well as total and phosphorylated tau levels. Synaptic integrity was also assessed.[6]
Behavioral Assessment: Learning and memory were evaluated using standardized behavioral tasks.[6]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 15-lipoxygenase inhibition in α-synucleinopathies and tauopathies are believed to be mediated through distinct but interconnected signaling pathways.
Caption: this compound inhibits 15-LO, preventing ferroptosis and α-synuclein aggregation.
Caption: this compound inhibits 12/15-LO, reducing tau phosphorylation via cdk5 and SAPK/JNK.
Future Directions and Conclusion
The compelling preclinical data for 15-lipoxygenase inhibitors in models of both α-synucleinopathies and tauopathies provide a strong rationale for investigating this compound in these diseases. The well-characterized safety and pharmacokinetic profile of this compound from its Phase 1 clinical trial further supports its potential for repositioning.
Future research should focus on:
-
Preclinical studies of this compound in animal models of Parkinson's disease and Alzheimer's disease: Direct evaluation of this compound in these models is a critical next step to confirm the therapeutic potential observed with other 15-LO inhibitors.
-
Biomarker development: Identification of relevant pharmacodynamic biomarkers to measure target engagement and downstream effects of 15-LO inhibition in the CNS will be crucial for future clinical trials.
-
Clinical trials in patient populations: Should preclinical studies prove successful, well-designed clinical trials in patients with early-stage α-synucleinopathies or tauopathies would be warranted.
References
- 1. In vitro inhibition of α-Synuclein aggregation and disaggregation of preformed fibers by polyphenol hybrids with 2-conjugated benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting ferroptosis with the lipoxygenase inhibitor PTC-041 as a therapeutic strategy for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Investigational new drug profile of Utreloxastat
An In-depth Technical Profile of Utreloxastat (PTC857)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as PTC857) is an investigational small molecule that acts as a potent, orally active, and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO). Developed by PTC Therapeutics, this compound was primarily investigated for the treatment of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease. The proposed mechanism of action centered on the reduction of oxidative stress and inhibition of ferroptosis, key pathological processes implicated in ALS. Despite a favorable safety and pharmacokinetic profile demonstrated in Phase 1 studies, the Phase 2 CARDINALS trial in ALS patients did not meet its primary or secondary endpoints, leading to the discontinuation of its development for this indication. This document provides a comprehensive technical overview of this compound, summarizing its pharmacology, mechanism of action, and clinical development.
Chemical and Physical Properties
This compound is a small molecule with the following identifiers:
-
IUPAC Name: 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione[1]
-
Other Names: PTC857, EPI 857[2]
-
CAS Number: 1213269-96-5[1]
-
Molecular Formula: C₁₈H₂₈O₂[3]
-
Molar Mass: 276.420 g·mol⁻¹[1]
Pharmacology and Mechanism of Action
This compound is an inhibitor of 15-lipoxygenase (15-LO), an enzyme that plays a crucial role in the pathways of oxidative stress, inflammation, and protein aggregation.[4][5] Oxidative stress is a central component in the pathology of ALS and is believed to induce ferroptosis, a form of iron-dependent programmed cell death that contributes to the loss of motor neurons.[6]
The proposed mechanism of action for this compound involves the following key steps:
-
Inhibition of 15-Lipoxygenase: this compound directly inhibits the enzymatic activity of 15-LO.[7]
-
Reduction of Oxidative Stress: By blocking 15-LO, this compound is thought to mitigate the downstream effects of oxidative stress.[7][8]
-
Inhibition of Ferroptosis: this compound inhibits ferroptosis by reducing the nonheme iron in 15-LO from its active Fe³⁺ state to its inactive Fe²⁺ state.[6][9] It also prevents the consumption of reduced glutathione, a key antioxidant.[8]
-
Neuroprotection: The reduction in oxidative stress and prevention of ferroptosis are hypothesized to protect motor neurons from damage and death, thereby slowing disease progression in ALS.[7][10]
Preclinical studies suggested that this compound is more potent at inhibiting ferroptosis than existing ALS treatments like edaravone and riluzole.[6][9]
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in inhibiting ferroptosis.
Non-Clinical and Preclinical Data
In preclinical studies, this compound demonstrated oral bioavailability and was found to be well-distributed into brain tissues in mice, with a brain-to-plasma ratio of approximately 10-fold.[6][8] In vitro studies were conducted to assess the metabolism and drug-drug interaction potential of this compound.[6] It was shown to be a weak inhibitor of CYP1A2 and 2B6.[8] In rats, orally administered radiolabeled this compound was extensively metabolized, with the unchanged parent compound accounting for less than 5% of total radioactivity in plasma.[8] These favorable non-clinical data supported the progression of this compound into human clinical trials.[6]
Table 1: In Vitro Pharmacology of this compound
| Target/Enzyme | Activity | IC₅₀ | Reference |
| 15-Lipoxygenase | Inhibitor | Data not publicly available | [6][8] |
| CYP1A2 | Weak Inhibitor | >5.3 μM | [8] |
| CYP2B6 | Weak Inhibitor | >5.3 μM | [8] |
Clinical Development
This compound progressed to Phase 2 clinical trials for the treatment of ALS before its development was discontinued.
Phase 1 Clinical Trial
A first-in-human, three-part, single-center, double-blind, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in 82 healthy volunteers.[6][11]
-
Part 1 (Single Ascending Dose - SAD): Evaluated single doses of this compound from 100 mg to 1000 mg.[6][11]
-
Part 2 (Multiple Ascending Dose - MAD): Assessed multiple doses of 150 mg to 500 mg administered over 14 days.[6][11]
-
Part 3 (Food Effect - FE): Investigated the impact of low- and high-fat meals on the pharmacokinetics of a single 500 mg dose.[6][7]
The Phase 1 study, with results announced in December 2022, demonstrated that this compound was safe and well-tolerated in healthy participants.[10] No significant safety signals were observed following single doses up to 1000 mg and multiple doses up to 500 mg once daily or 250 mg twice daily for 14 days.[6][11] All adverse events were mild and resolved by the end of the study.[7] The pharmacokinetic data from this trial supported a twice-daily dosing regimen with food for further clinical development.[6][11]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase 1)
| Parameter | Single Dose | Multiple Dose | Reference |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~4 hours | Not specified | [6][11] |
| Terminal Half-life (t₁/₂) | 20 - 25.3 hours | ≥33 hours | [6][11] |
| Accumulation Ratio (Rₐ꜀꜀) (AUC₀₋ₜₐᵤ) | Not Applicable | ~1.5 (150 mg and 500 mg QD/BID), 2.32 (250 mg BID) | [6] |
AUC: Area Under the Curve, QD: Once Daily, BID: Twice Daily
Phase 2 Clinical Trial (CARDINALS)
The CARDINALS study (NCT05349721) was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial designed to assess the efficacy, safety, and tolerability of this compound in adult patients with ALS.[2][12]
-
Objective: To evaluate the efficacy and safety of this compound in ALS patients.[12][13]
-
Patient Population: 307 adults aged 18-80 with a diagnosis of definite or probable ALS.[10][12]
-
Treatment Arms:
-
Duration: A 24-week treatment period, followed by an open-label extension where all participants could receive this compound.[10][14]
-
Primary Endpoint: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks.[10]
-
Secondary Endpoints: Included changes in a biomarker of nerve damage, neurofilament light chain (NfL).[10]
Workflow of the CARDINALS Phase 2 Trial
Caption: Simplified workflow of the CARDINALS Phase 2 clinical trial.
PTC Therapeutics announced that the CARDINALS trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score from baseline to 24 weeks for the this compound group compared to placebo.[10] The trial also failed to meet its secondary endpoints, showing no significant reduction in neurofilament light chain (NfL) levels.[10][15] While the drug was found to be safe and well-tolerated, the lack of efficacy and biomarker signals led PTC Therapeutics to discontinue the development of this compound for ALS.[10][15][16]
Conclusion
This compound is a well-characterized inhibitor of 15-lipoxygenase with a clear and compelling mechanism of action for neurodegenerative diseases characterized by oxidative stress and ferroptosis. It demonstrated a favorable safety and pharmacokinetic profile in early clinical development. However, the failure to demonstrate clinical efficacy in the Phase 2 CARDINALS trial for ALS has led to the cessation of its development for this indication. The data and insights gathered from the this compound program may still hold value for future research into the role of 15-LO and ferroptosis in neurodegeneration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. PTC Therapeutics Announces First Patient Dosed in Phase 1 Trial for PTC857 | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. PTC Therapeutics Announces First Patient Dosed in Phase 1 Trial for PTC857 | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mndassociation.org [mndassociation.org]
- 11. First-in-Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Study to Assess the Effects of PTC857 Treatment in Participants with Amyotrophic Lateral Sclerosis ALS, Trial ID PTC857-CNS-001-ALS | PTC Therapeutics [clinicaltrials.ptcbio.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. This compound (PTC857) / PTC Therap [delta.larvol.com]
Methodological & Application
Protocol for the Dissolution of Utreloxastat for Research Applications
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing Utreloxastat in their experimental work.
Introduction
This compound, also known as PTC857, is an inhibitor of 15-lipoxygenase (15-LO).[1][2] It is under investigation for its potential therapeutic effects in conditions associated with oxidative stress and inflammation, such as amyotrophic lateral sclerosis (ALS).[2][3][4][5] Proper dissolution of this compound is a critical first step for accurate and reproducible results in in vitro and in vivo research settings. This protocol provides a detailed procedure for the dissolution of this compound.
This compound: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Synonyms | PTC857 | [1][2][3][5] |
| Molecular Formula | C18H28O2 | [2][6] |
| Molecular Weight | 276.4 g/mol | [6] |
| CAS Number | 1213269-96-5 | [1][2][6] |
| Appearance | Solid | [7] |
Solubility Data
This compound is a hydrophobic compound with low solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.
| Solvent | Concentration | Comments | Source |
| DMSO | 50 mg/mL (180.89 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic. | [1] |
| DMSO | 12.5 mg/mL (45.22 mM) | Ultrasonic and warming to 60°C may be required. | [5] |
Experimental Protocol: Dissolution of this compound
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile conical microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block (optional, for warming)
-
Calibrated micropipettes and sterile tips
Workflow for Dissolving this compound:
Caption: A step-by-step workflow for the dissolution of this compound powder.
Procedure:
-
Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.764 mg of this compound (Molecular Weight = 276.4 g/mol ).
-
-
Dissolution:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 2.764 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[5]
-
If necessary, gentle warming in a water bath or heating block to 37°C or up to 60°C can be applied to aid dissolution.[1][5] Avoid excessive heat to prevent degradation of the compound.
-
Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
-
Storage of Stock Solution:
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of 5-lipoxygenase-activating protein (FLAP), which is essential for the production of leukotrienes.[8][9][10][11] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid.[11][12] By inhibiting FLAP, this compound blocks the synthesis of leukotrienes, thereby exerting its anti-inflammatory effects.[8][9]
Signaling Pathway of this compound Action:
Caption: this compound inhibits the 5-lipoxygenase-activating protein (FLAP).
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: This protocol is a guideline. Researchers should optimize the procedure based on their specific experimental requirements and the purity of the this compound used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mndassociation.org [mndassociation.org]
- 4. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound | C18H28O2 | CID 46174641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 9. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Utreloxastat Administration in Animal Models of ALS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not contain detailed quantitative data from preclinical efficacy studies of Utreloxastat (PTC857) in animal models of Amyotrophic Lateral Sclerosis (ALS). The following application notes and protocols are based on the known mechanism of this compound as a 15-lipoxygenase (15-LOX) inhibitor and established methodologies for preclinical ALS research. The data presented in the tables are illustrative and for guidance purposes only.
Introduction
This compound (PTC857) is an orally bioavailable small molecule that functions as a potent inhibitor of 15-lipoxygenase (15-LOX).[1] In the context of neurodegenerative diseases like ALS, the inhibition of 15-LOX is a therapeutic strategy aimed at mitigating oxidative stress and preventing ferroptosis, an iron-dependent form of programmed cell death implicated in motor neuron degeneration.[1] Reactive oxygen species (ROS) upregulate 15-LOX, which in turn leads to the production of lipid peroxides that increase oxidative stress, activate pro-inflammatory glial cells, and ultimately cause ferroptosis.[1] this compound is designed to block this pathway, thereby potentially slowing or preventing neurodegeneration.[1][2]
While promising preclinical studies in multiple animal models were cited as the basis for advancing this compound into human clinical trials, the specific outcomes of these studies are not detailed in the available literature.[2] this compound was investigated in a Phase 2 clinical trial (CARDINALS) for ALS but failed to meet its primary and secondary endpoints, leading to the discontinuation of its development for this indication.[3][4]
These notes provide a framework for designing and executing preclinical studies of 15-LOX inhibitors, such as this compound, in established animal models of ALS.
Data Presentation: Illustrative Preclinical Data
The following tables represent the types of quantitative data that would be collected in a preclinical study of a 15-LOX inhibitor in an ALS animal model, such as the SOD1-G93A mouse.
Table 1: Effect of a 15-LOX Inhibitor on Survival and Motor Function in SOD1-G93A Mice (Illustrative Data)
| Treatment Group | N | Median Survival (Days) | Onset of Motor Deficits (Days) | Rotarod Performance (Seconds at Day 100) |
| Vehicle Control | 20 | 130 ± 5 | 90 ± 4 | 45 ± 10 |
| 15-LOX Inhibitor (Low Dose) | 20 | 140 ± 6 | 98 ± 5 | 75 ± 12* |
| 15-LOX Inhibitor (High Dose) | 20 | 148 ± 5 | 105 ± 4 | 100 ± 15** |
| Wild-Type Control | 20 | N/A | N/A | 180 ± 20 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This data is for illustrative purposes only.
Table 2: Effect of a 15-LOX Inhibitor on Biomarkers in SOD1-G93A Mice at 120 Days of Age (Illustrative Data)
| Treatment Group | Plasma Neurofilament Light Chain (NfL) (pg/mL) | Spinal Cord 15-LOX Activity (% of Vehicle) | Spinal Cord Malondialdehyde (MDA) (nmol/mg protein) |
| Vehicle Control | 5500 ± 800 | 100 ± 10 | 2.5 ± 0.4 |
| 15-LOX Inhibitor (High Dose) | 2500 ± 500 | 30 ± 8 | 1.2 ± 0.3** |
| Wild-Type Control | 400 ± 100 | 25 ± 5 | 0.8 ± 0.2 |
*Data are presented as mean ± SEM. *p<0.01 compared to Vehicle Control. This data is for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate a 15-LOX inhibitor in an ALS animal model.
Animal Model and Husbandry
-
Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1*G93A)1Gur/J).[5]
-
Source: The Jackson Laboratory.
-
Breeding: Mate transgenic males with B6SJL F1 hybrid females.[5]
-
Genotyping: Identify transgenic offspring via PCR analysis of tail-tip DNA.[5]
-
Controls: Use non-transgenic wild-type littermates as controls.[5]
-
Housing: House animals under a 12:12 hour light-dark cycle with ad libitum access to food and water.[5]
-
Group Size: A minimum of 15-20 animals per group is recommended to achieve statistical power.
Drug Formulation and Administration
-
Formulation: Based on its clinical use, this compound would likely be formulated as an oral solution. A common vehicle for oral administration in mice is 0.5% methylcellulose in sterile water.
-
Dosage: While specific preclinical doses for this compound are not published, dosing would be determined by pharmacokinetic and tolerability studies. For a proof-of-concept study, a range of doses (e.g., 10, 30, and 100 mg/kg) could be evaluated.
-
Administration: Administer the drug or vehicle solution orally via gavage once or twice daily. The clinical trials for this compound used twice-daily dosing.[3]
-
Treatment Period: Begin administration at a pre-symptomatic stage (e.g., 60 days of age) and continue until the experimental endpoint.
Behavioral and Motor Function Assessment
-
Rotarod Test:
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Protocol: Acclimate mice to the apparatus for 2-3 days prior to testing. During testing, place the mouse on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes. Record the latency to fall. Perform three trials per mouse and average the results.
-
Frequency: Test weekly or bi-weekly starting from 70 days of age.
-
-
Hanging Wire Test:
-
Apparatus: A wire cage lid suspended above a padded surface.
-
Protocol: Allow the mouse to grip the wire mesh with its forepaws and then invert the lid. Record the time until the mouse falls, with a cut-off time of 60-120 seconds.
-
Frequency: Test weekly or bi-weekly.
-
-
Grip Strength:
-
Apparatus: A grip strength meter with a wire grid.
-
Protocol: Allow the mouse to grasp the grid with its forelimbs and/or all four limbs and gently pull it away horizontally until it releases its grip. Record the peak force.
-
Frequency: Test weekly or bi-weekly.
-
-
Disease Onset and Survival:
-
Onset: Defined as the age at which a mouse shows the first signs of motor impairment, such as hindlimb tremor or a consistent decline in rotarod performance.
-
Endpoint: The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, which is considered a surrogate for late-stage paralysis.[6]
-
Biomarker and Histological Analysis
-
Sample Collection: At the experimental endpoint, collect blood via cardiac puncture and perfuse the animals with saline followed by 4% paraformaldehyde. Harvest the brain and spinal cord.
-
Plasma Neurofilament Light Chain (NfL) Analysis:
-
Histology and Immunohistochemistry:
-
Tissue Processing: Post-fix the spinal cord in 4% PFA, cryoprotect in sucrose, and section on a cryostat.
-
Staining:
-
Nissl Staining: To quantify motor neuron loss in the ventral horn of the spinal cord.
-
Immunohistochemistry: Use antibodies against markers such as choline acetyltransferase (ChAT) for motor neurons, Iba1 for microglia, and GFAP for astrocytes to assess neuroinflammation.
-
-
-
Biochemical Assays:
-
Tissue Homogenization: Homogenize fresh-frozen spinal cord tissue.
-
15-LOX Activity Assay: Measure the enzymatic activity of 15-LOX in spinal cord lysates to confirm target engagement.
-
Lipid Peroxidation Assay: Quantify levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) as markers of oxidative stress.
-
Visualizations
References
- 1. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. mndassociation.org [mndassociation.org]
- 4. PTC Therapeutics Reports Key Findings from CardinALS Study on this compound for ALS Patients [synapse.patsnap.com]
- 5. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mice Overexpressing Both Non-Mutated Human SOD1 and Mutated SOD1G93A Genes: A Competent Experimental Model for Studying Iron Metabolism in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 7. Frontiers | Neurofilament-Light Chain as Biomarker of Neurodegenerative and Rare Diseases With High Translational Value [frontiersin.org]
- 8. Neurofilament-Light Chain as Biomarker of Neurodegenerative and Rare Diseases With High Translational Value - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utreloxastat Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Utreloxastat stock solutions for use in both in vitro and in vivo research settings. Adherence to these guidelines will help ensure solution integrity and reproducibility of experimental results.
Introduction
This compound (also known as PTC857) is an orally active and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO)[1][2]. By inhibiting 15-LO, this compound mitigates oxidative stress and ferroptosis, an iron-dependent form of programmed cell death[1][2]. These mechanisms make this compound a compound of interest in the study of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), which are characterized by elevated oxidative stress and mitochondrial dysfunction[1].
Solubility Data
Proper solvent selection is critical for preparing effective this compound stock solutions. The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to use high-purity, anhydrous solvents to minimize degradation of the compound.
| Solvent System | Application | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro | 50 mg/mL (180.89 mM) | Requires sonication and heating to 60°C for complete dissolution[1]. |
| Corn Oil | In Vivo | 66.67 mg/mL (241.20 mM) | Requires sonication and warming to 49.6°C to achieve a clear solution[1]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 1.25 mg/mL (4.52 mM) | Solvents should be added sequentially to ensure proper mixing and a clear solution[1]. |
| 10% DMSO, 90% Corn Oil | In Vivo | 1.25 mg/mL (4.52 mM) | Requires sonication to achieve a clear solution[1]. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 50 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Water bath or heating block capable of maintaining 60°C
-
Bath sonicator
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: a. Tightly cap the vial. b. Gently vortex the mixture for 30 seconds. c. Place the vial in a water bath or on a heating block set to 60°C. d. Intermittently sonicate the vial in a bath sonicator for 5-10 minute intervals. e. Between sonication intervals, vortex the solution and return it to the heat source. f. Continue this process until the this compound is completely dissolved, and the solution is clear. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Once fully dissolved, allow the solution to cool to room temperature. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Preparation of this compound Formulation for In Vivo Experiments
This protocol details the preparation of a 1.25 mg/mL this compound formulation using a mixed solvent system for oral administration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline solution (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Weighing: Weigh the required amount of this compound powder into a sterile vial.
-
Solvent Preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and vortexing the following components in the specified ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolution: a. Add the prepared vehicle to the vial containing the this compound powder to achieve the final desired concentration of 1.25 mg/mL. b. Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved and the solution is clear[1]. Sonication may be applied if necessary to aid dissolution.
-
Administration: This formulation is suitable for oral gavage. It is recommended to prepare this solution fresh on the day of use.
Signaling Pathway
This compound functions by inhibiting the 15-lipoxygenase (15-LO) enzyme. This enzyme is involved in the production of lipid hydroperoxides, which contribute to oxidative stress and can trigger ferroptosis, a form of iron-dependent cell death implicated in neurodegeneration. By blocking 15-LO, this compound reduces the downstream effects of oxidative damage and cell death.
Caption: Mechanism of action of this compound.
Safety Precautions
-
This compound is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Avoid direct contact with the skin.
-
Due to the photolabile nature of this compound, it is recommended to handle the compound and its solutions under yellow light conditions and to store them protected from light[3].
References
Application Notes and Protocols for In Vivo Experimental Design Using Utreloxastat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments with Utreloxastat (PTC857), an orally active and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LOX). This compound has been investigated for its therapeutic potential in neurodegenerative diseases, primarily by mitigating oxidative stress and inhibiting ferroptosis, a form of iron-dependent cell death.[1][2][3][4] Although its development for amyotrophic lateral sclerosis (ALS) was discontinued due to a lack of efficacy in Phase 2 clinical trials, its mechanism of action remains a valuable tool for preclinical research in various disease models involving oxidative stress and ferroptosis.[5][6][7]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of 15-lipoxygenase (15-LOX), a key enzyme in the ferroptosis pathway.[1][3][4] Oxidative stress leads to the upregulation of 15-LOX, which in turn promotes the peroxidation of polyunsaturated fatty acids within cell membranes. This lipid peroxidation, coupled with the presence of intracellular iron, leads to cell death. By inhibiting 15-LOX, this compound is thought to reduce the formation of lipid peroxides, thereby protecting cells from ferroptotic death.[1][3][4] This mechanism suggests its potential utility in studying and potentially treating conditions where oxidative stress and ferroptosis are implicated.[1][2][3][4]
Caption: this compound's mechanism of action in inhibiting the 15-LOX pathway to prevent ferroptosis.
Pharmacokinetics and Preclinical Data Summary
Pharmacokinetic studies of this compound have been conducted in both preclinical animal models and humans.
Table 1: Summary of Preclinical Pharmacokinetic and Safety Data for this compound
| Parameter | Species | Finding | Citation |
| Oral Bioavailability | Mice, Rats, Monkeys | Orally bioavailable in all nonclinical studies. | [3] |
| Brain Distribution | Mice | Well-distributed into brain tissues with a brain-to-plasma ratio of approximately 10-fold. | [3] |
| Safety | Rats, Monkeys | Favorable nonclinical safety data from 28-day repeat-dose studies. | [3] |
| NOAEL (No-Observed-Adverse-Effect-Level) | Rats | 100 mg/kg | [3] |
Table 2: Summary of Phase 1 Human Pharmacokinetic Data for this compound (Single Ascending Dose)
| Dose | Time to Maximum Plasma Concentration (Tmax) | Terminal Half-life (t1/2) |
| 100-1000 mg | ~4 hours | 20-25.3 hours |
Data from a study in healthy volunteers.[8][9]
Table 3: Summary of Phase 1 Human Pharmacokinetic Data for this compound (Multiple Ascending Doses)
| Dose | Apparent Clearance | Terminal Half-life (t1/2) |
| 150-500 mg (once or twice daily) | Reduced | ≥33 hours |
Data from a study in healthy volunteers.[8][9]
In Vivo Experimental Protocols
While specific in vivo efficacy studies for this compound in animal models of diseases other than ALS have not been extensively published, the following protocols are based on established experimental designs for 15-LOX inhibitors in relevant disease models and can be adapted for this compound.
Protocol 1: Evaluation of this compound in a Mouse Model of Ischemic Stroke
This protocol is adapted from studies using other 12/15-LOX inhibitors in rodent models of cerebral ischemia.
Objective: To assess the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (PTC857)
-
Vehicle (e.g., sesame oil, as used in human studies, or a mix of DMSO, PEG400, and saline)
-
Isoflurane for anesthesia
-
Surgical instruments for tMCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a mouse model of ischemic stroke.
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Baseline Behavioral Testing: Conduct baseline behavioral tests (e.g., neurological deficit score, rotarod performance) to establish a pre-surgical baseline.
-
tMCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 60 minutes), followed by reperfusion.
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle to the mice. The route of administration can be intraperitoneal (i.p.) or oral (p.o.), and the timing can be at the onset of reperfusion or shortly after.
-
Dosing can be guided by the rat NOAEL of 100 mg/kg, with a suggested starting dose range of 10-50 mg/kg.
-
-
Post-stroke Assessment:
-
Behavioral Testing: Evaluate neurological function at various time points post-stroke (e.g., 24, 48, and 72 hours).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the animals, and stain brain slices with TTC to measure the infarct volume.
-
Biomarker Analysis: Collect brain tissue for analysis of markers of oxidative stress (e.g., malondialdehyde), ferroptosis (e.g., GPX4 expression), and inflammation.
-
Protocol 2: Evaluation of this compound in a Rat Model of Inflammatory Pain
This protocol is based on studies investigating the role of 12/15-LOX in inflammatory processes.
Objective: To determine the anti-inflammatory and analgesic effects of this compound in a carrageenan-induced paw edema model in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (PTC857)
-
Vehicle
-
1% Carrageenan solution in saline
-
Plethysmometer for measuring paw volume
-
Von Frey filaments for assessing mechanical allodynia
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory effects of this compound in a rat model.
Procedure:
-
Animal Acclimatization and Baseline Measurements: Acclimatize rats and measure baseline paw volume and mechanical withdrawal thresholds.
-
This compound Administration: Administer this compound or vehicle at a selected dose (e.g., 10-100 mg/kg, p.o. or i.p.) 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Assessment of Inflammation and Pain:
-
Paw Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours).
-
Mechanical Allodynia: Assess the paw withdrawal threshold to von Frey filaments at the same time points.
-
-
Tissue Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of inflammatory markers (e.g., cytokines, myeloperoxidase activity) and 15-LOX expression/activity.
Data Interpretation and Considerations
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose of this compound in the chosen animal model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating the pharmacokinetic profile of this compound with its pharmacodynamic effects (e.g., target engagement, biomarker modulation) is crucial for understanding its in vivo activity.
-
Biomarker Analysis: The selection of appropriate biomarkers is key to demonstrating target engagement and the mechanism of action. This may include markers of oxidative stress, lipid peroxidation, ferroptosis, and inflammation.
-
Choice of Animal Model: The selection of the animal model should be based on the specific research question and the known or hypothesized role of 15-LOX and ferroptosis in the disease pathology.
-
Off-Target Effects: As with any pharmacological inhibitor, it is important to consider potential off-target effects. This compound is a weak inhibitor of CYP1A2 and 2B6 at higher concentrations.[2]
These application notes and protocols are intended to serve as a starting point for researchers interested in utilizing this compound as a tool to investigate the roles of 15-LOX and ferroptosis in various pathological conditions. The experimental design should be optimized based on the specific scientific objectives and institutional guidelines.
References
- 1. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of 12/15-lipoxygenase reduces orthodontically induced root resorption in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Development of a Potent 15-Lipoxygenase-1 Inhibitor with in Vitro and ex Vivo Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mndassociation.org [mndassociation.org]
- 9. This compound (PTC857) / PTC Therap [delta.larvol.com]
Measuring Utreloxastat Efficacy in Neuronal Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreloxastat (PTC857) is an investigational drug that acts as a potent inhibitor of lipoxygenases, enzymes that play a critical role in the inflammatory cascade and oxidative stress.[1][2][3] Specifically, this compound targets 15-lipoxygenase (15-LOX), and by extension, influences pathways related to 5-lipoxygenase (5-LOX), which are implicated in the production of leukotrienes and other inflammatory mediators.[1][2][3] These pathways are increasingly recognized for their role in the pathophysiology of neurodegenerative diseases, where neuroinflammation and oxidative damage are key contributors to neuronal cell death.[4][5][6][7]
The inhibition of these enzymatic pathways presents a promising therapeutic strategy for mitigating neuronal damage. This compound is designed to block the action of 15-LOX, thereby reducing oxidative stress and preventing motor neuron death.[1] Preclinical studies have suggested the potential of lipoxygenase inhibitors in protecting neuronal cells from various insults.[5][6][8][9]
These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in neuronal cell lines. The protocols detailed below will enable the systematic evaluation of its neuroprotective effects by measuring key indicators of cell viability, oxidative stress, and inflammation.
Key Experimental Parameters
The following table summarizes the core assays for evaluating the efficacy of this compound in neuronal cell lines.
| Parameter | Assay | Principle | Endpoint Measurement |
| Cell Viability | MTT Assay | Conversion of tetrazolium salt (MTT) to formazan by metabolically active cells. | Colorimetric reading (absorbance at 570 nm) |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Colorimetric reading (absorbance at 490 nm) | |
| Oxidative Stress | TBARS Assay | Quantification of malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA). | Colorimetric reading (absorbance at 532 nm) |
| ROS Assay (e.g., DCFDA) | Measurement of intracellular reactive oxygen species (ROS) using a fluorescent probe that becomes fluorescent upon oxidation. | Fluorescence intensity (Ex/Em ~485/535 nm) | |
| Inflammation | Cytokine Quantification (ELISA) | Enzyme-linked immunosorbent assay to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant. | Colorimetric, fluorometric, or luminescent reading |
| Nitric Oxide (NO) Assay (Griess Reagent) | Measurement of nitrite, a stable product of NO, in the culture medium. | Colorimetric reading (absorbance at 540 nm) |
Signaling Pathways and Experimental Workflow
5-Lipoxygenase (5-LOX) Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for evaluating the neuroprotective effects of this compound.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.[4][10]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Complete culture medium
-
This compound
-
Stress-inducing agent (e.g., glutamate, hydrogen peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce cellular stress by adding the chosen stress-inducing agent (e.g., 5 mM glutamate for HT22 cells). Include appropriate controls (untreated cells, cells with stressor only, cells with this compound only).
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Oxidative Stress Assessment: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures lipid peroxidation by quantifying malondialdehyde (MDA).[11][12]
Materials:
-
Treated neuronal cells (from the experimental setup described above)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Microcentrifuge tubes
-
Water bath
-
Microplate reader or spectrophotometer
Procedure:
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells by sonication or freeze-thaw cycles in a suitable buffer containing BHT to prevent further oxidation.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
To 200 µL of the supernatant, add 200 µL of 10% TCA and 400 µL of 0.67% TBA.
-
Incubate the mixture in a boiling water bath for 20 minutes.
-
Cool the samples on ice and centrifuge at 3,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
Inflammation Assessment: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the general steps for measuring pro-inflammatory cytokines in the cell culture supernatant.[13][14] Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) should be used according to the manufacturer's instructions.
Materials:
-
Cell culture supernatant (collected from the experimental setup)
-
Commercially available ELISA kit for the cytokine of interest
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant after the treatment period and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| Treatment Group | This compound (µM) | Stressor | % Cell Viability (Mean ± SD) |
| Control | 0 | None | 100 ± 5.2 |
| Stressor Only | 0 | Yes | 45 ± 6.8 |
| This compound 1 | 1 | Yes | 60 ± 7.1 |
| This compound 2 | 5 | Yes | 75 ± 5.9 |
| This compound 3 | 10 | Yes | 88 ± 4.5 |
Table 2: Effect of this compound on Lipid Peroxidation (TBARS Assay)
| Treatment Group | This compound (µM) | Stressor | MDA Concentration (nmol/mg protein) (Mean ± SD) |
| Control | 0 | None | 0.5 ± 0.1 |
| Stressor Only | 0 | Yes | 2.8 ± 0.4 |
| This compound 1 | 1 | Yes | 1.9 ± 0.3 |
| This compound 2 | 5 | Yes | 1.2 ± 0.2 |
| This compound 3 | 10 | Yes | 0.8 ± 0.1 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Release (ELISA)
| Treatment Group | This compound (µM) | Stressor | TNF-α (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 0 | None | 10 ± 2.5 | 5 ± 1.2 | 8 ± 1.9 |
| Stressor Only | 0 | Yes | 150 ± 15.2 | 80 ± 9.8 | 120 ± 12.5 |
| This compound 1 | 1 | Yes | 105 ± 12.1 | 55 ± 7.5 | 85 ± 9.8 |
| This compound 2 | 5 | Yes | 60 ± 8.5 | 30 ± 5.1 | 50 ± 6.7 |
| This compound 3 | 10 | Yes | 35 ± 5.9 | 15 ± 3.2 | 25 ± 4.1 |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy in neuronal cell lines. By systematically assessing its impact on cell viability, oxidative stress, and neuroinflammation, researchers can gain valuable insights into its neuroprotective potential and mechanism of action. The use of standardized assays and clear data presentation will facilitate the comparison of results across different studies and contribute to the overall understanding of this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of dopaminergic neurons by 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase and 5-lipoxygenase inhibitors protect against mononuclear phagocyte neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interrelationship Between the 5-Lipoxygenase Pathway and Microbial Dysbiosis in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Utreloxastat Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreloxastat (formerly PTC857) is an investigational small molecule inhibitor of 15-lipoxygenase with therapeutic potential for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2][3] A critical characteristic for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS). Preclinical data indicates that this compound is orally active and permeable to the BBB, demonstrating favorable distribution into brain tissue in animal models.[1]
These application notes provide a comprehensive overview of the methodologies available to assess and quantify the BBB permeability of this compound. The protocols detailed herein are designed to guide researchers in the systematic evaluation of this key pharmacokinetic property, from early-stage in silico and in vitro screening to definitive in vivo quantification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental for in silico modeling and for interpreting the results of in vitro and in vivo permeability studies.
| Property | Value | Source |
| Molecular Formula | C18H28O2 | PubChem[4] |
| Molecular Weight | 276.4 g/mol | PubChem[4] |
| IUPAC Name | 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione | PubChem[4] |
Methodologies for BBB Permeability Assessment
The assessment of this compound's BBB permeability can be approached through a tiered strategy, beginning with computational and high-throughput in vitro models, followed by more complex cell-based assays, and culminating in definitive in vivo studies.
In Silico Prediction
In the initial stages of drug discovery, computational models can predict the likelihood of a compound crossing the BBB based on its molecular structure and physicochemical properties.[5] These models utilize algorithms and extensive databases of compounds with known BBB permeability to establish quantitative structure-activity relationships (QSAR).[6]
Key parameters used in these predictions include:
-
Lipophilicity (e.g., LogP)
-
Molecular weight
-
Polar surface area (PSA)
-
Hydrogen bond donors and acceptors
The output is often expressed as the logarithm of the ratio of the steady-state concentration of the drug in the brain to that in the blood (logBB).
In Vitro Assessment
In vitro models provide a physical system to measure the passive permeability of a compound and its interaction with efflux transporters.
The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[7][8] It utilizes a synthetic membrane impregnated with lipids to mimic the brain capillary endothelial cells.[8]
Protocol 1: PAMPA-BBB Assay for this compound
Objective: To determine the passive permeability of this compound across an artificial lipid membrane simulating the BBB.
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability)
-
Plate reader (UV-Vis or LC-MS/MS for analysis)
Procedure:
-
Prepare the Artificial Membrane: Dissolve porcine brain lipid extract in dodecane to create the membrane solution.[9]
-
Coat the Filter Plate: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well of the 96-well filter (donor) plate.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Solutions: Dilute the this compound stock solution and reference compounds in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Start the Assay: Add the donor solutions to the coated filter plate.
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([Drug]_acceptor / [Drug]_donor_initial))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]_acceptor = Concentration of this compound in the acceptor well
-
[Drug]_donor_initial = Initial concentration of this compound in the donor well
Data Presentation:
| Compound | Papp (cm/s) | Permeability Classification |
| This compound | Calculated Value | High/Medium/Low |
| High Permeability Control | Reference Value | High |
| Low Permeability Control | Reference Value | Low |
Cell-based assays, such as those using Caco-2 or MDCK-MDR1 cell lines, provide a more biologically relevant model by forming a confluent monolayer with tight junctions and expressing efflux transporters.[10][11][12] While Caco-2 cells are of human colon carcinoma origin, they are widely used to predict intestinal absorption and can be adapted to assess BBB permeability.[10][13] MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected with the human MDR1 gene, making them particularly useful for studying P-glycoprotein (P-gp) mediated efflux.[14]
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer and to assess its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution
-
Lucifer yellow (monolayer integrity marker)
-
Reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Check: Measure the trans-epithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above a predetermined threshold (e.g., >200 Ω·cm²) is required.[15] The permeability of a paracellular marker like Lucifer yellow should also be low.
-
Permeability Study (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed transport buffer. b. Add transport buffer containing this compound to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side. c. Incubate at 37°C with gentle shaking. d. At specified time points, collect samples from the basolateral side and replace with fresh buffer. Collect a sample from the apical side at the end of the experiment.
-
Permeability Study (Basolateral to Apical - B-A): a. Repeat the process, but add this compound to the basolateral (donor) side and sample from the apical (acceptor) side. This direction is crucial for identifying active efflux.[11]
-
Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.
Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio (ER) is then determined:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[11]
Data Presentation:
| Compound | Papp (A-B) (cm/s) | Papp (B-A) (cm/s) | Efflux Ratio |
| This compound | Calculated Value | Calculated Value | Calculated Value |
| Atenolol | Reference Value | Reference Value | ~1 |
| Propranolol | Reference Value | Reference Value | ~1 |
| Known Efflux Substrate | Reference Value | Reference Value | >2 |
In Vivo Assessment
In vivo studies in animal models are the gold standard for determining the BBB permeability of a drug candidate under physiological conditions.[16][17]
This method involves administering this compound to rodents and measuring its concentration in both brain tissue and plasma at various time points. The resulting brain-to-plasma concentration ratio (Kp) provides a measure of the extent of brain penetration.[18]
Protocol 3: Rodent Brain Tissue Distribution Study
Objective: To determine the brain-to-plasma concentration ratio of this compound in rodents.
Materials:
-
This compound formulation for administration (e.g., oral gavage)
-
Rodents (e.g., mice or rats)
-
Anesthetics
-
Blood collection supplies (e.g., heparinized tubes)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer this compound to a cohort of rodents at a specified dose and route (e.g., oral gavage).
-
Sample Collection: At predetermined time points post-dosing, anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Brain Perfusion (Optional but Recommended): To remove residual blood from the brain vasculature, perform a transcardial perfusion with ice-cold saline until the liver is cleared of blood.
-
Brain Extraction: Immediately dissect the brain, rinse with cold saline, blot dry, and weigh.
-
Sample Processing: a. Store plasma samples at -80°C until analysis. b. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated as:
Kp = C_brain / C_plasma
Where:
-
C_brain = Concentration of this compound in brain tissue (ng/g)
-
C_plasma = Concentration of this compound in plasma (ng/mL)
To account for drug binding to plasma and brain tissue proteins, the unbound brain-to-plasma ratio (Kp,uu) can be calculated if the unbound fractions in plasma (fu,p) and brain (fu,b) are determined (e.g., by equilibrium dialysis):
Kp,uu = (C_brain * fu,b) / (C_plasma * fu,p)
Data Presentation:
| Time Point (h) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Kp |
| 1 | Value | Value | Calculated |
| 2 | Value | Value | Calculated |
| 4 | Value | Value | Calculated |
| 8 | Value | Value | Calculated |
| 24 | Value | Value | Calculated |
Brain microdialysis is a sophisticated technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF) in freely moving animals.[19][20][21] This provides a dynamic profile of the pharmacologically active drug concentration at the target site.
The procedure involves the stereotaxic implantation of a microdialysis probe into a specific brain region.[19] The probe is perfused with a physiological solution, and small molecules from the ECF, including this compound, diffuse across the semipermeable membrane into the perfusate, which is then collected and analyzed.[20] This technique is considered the gold standard for determining unbound brain concentrations over time.[22]
Visualizations
Caption: Tiered approach for assessing BBB permeability.
Caption: Workflow for the PAMPA-BBB assay.
Caption: In vivo brain tissue distribution workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mndassociation.org [mndassociation.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H28O2 | CID 46174641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In silico prediction of blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. iomcworld.org [iomcworld.org]
- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. transpharmation.com [transpharmation.com]
Application Notes and Protocols: Analytical Methods for the Detection of Utreloxastat in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Utreloxastat in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended to serve as a comprehensive guide for researchers involved in preclinical and clinical studies requiring the determination of this compound concentrations in biological tissues.
Introduction
This compound (PTC857) is an investigational inhibitor of 15-lipoxygenase (15-LO), an enzyme implicated in the ferroptosis pathway, which is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] By inhibiting 15-LO, this compound aims to prevent motor neuron death and slow the progression of diseases such as amyotrophic lateral sclerosis (ALS).[1] Preclinical studies have demonstrated that this compound is orally bioavailable and distributes into brain tissue.[2] Accurate quantification of this compound in various tissues is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments.
Bioanalysis of drugs in tissue presents unique challenges, including sample homogenization, efficient analyte extraction from complex biological matrices, and managing matrix effects that can interfere with analytical detection.[3] This protocol outlines a robust method for tissue sample preparation and subsequent analysis by LC-MS/MS, a highly sensitive and selective technique for quantifying small molecules in complex mixtures.[4][5]
Experimental Protocol
This protocol is divided into three main stages: tissue sample preparation, LC-MS/MS analysis, and data processing.
The goal of sample preparation is to efficiently extract this compound from the tissue matrix while removing interfering substances like proteins and lipids.[3]
Materials and Reagents:
-
Tissue samples (stored at -80°C)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Homogenization Buffer (e.g., RIPA buffer or PBS)
-
Protein Precipitation Solvent (e.g., Acetonitrile (ACN) with 0.1% formic acid)
-
Centrifuge (refrigerated)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Micropipettes and tubes
Procedure:
-
Tissue Weighing and Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., for 100 mg of tissue, add 300 µL of buffer).[6]
-
Homogenize the tissue on ice until no visible tissue fragments remain. This can be achieved using a bead beater with ceramic beads or an ultrasonic homogenizer.[6][7]
-
-
Protein Precipitation and Extraction:
-
To the tissue homogenate, add a 3-fold volume of ice-cold acetonitrile containing the internal standard. This step serves to precipitate proteins and extract the analyte.[5][8]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the samples on ice for 20 minutes to facilitate complete protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Evaporation and Reconstitution (Optional):
-
For samples with low expected concentrations, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a smaller volume of mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) to concentrate the analyte before injection.
-
Liquid chromatography is used to separate this compound from other components in the extract, and tandem mass spectrometry provides sensitive and specific detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical LC-MS/MS Conditions:
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (Optimize based on analyte retention) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (determined during compound optimization)[11] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the Internal Standard must be determined experimentally. |
| Source Temperature | Optimize based on instrument manufacturer's guidelines. |
Data Presentation and Quantitative Analysis
The method should be validated to ensure accuracy, precision, and reliability. Key validation parameters are summarized below. The following table presents hypothetical, yet representative, data for a validated this compound assay in brain tissue.
Table 1: Quantitative Performance of the this compound Tissue Assay
| Parameter | Result | Description |
| Linear Range | 1 - 1000 ng/g | The concentration range over which the assay is accurate and precise. |
| Limit of Detection (LOD) | 0.3 ng/g | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 1.0 ng/g | The lowest concentration that can be quantitatively measured with acceptable accuracy and precision. |
| Intra-day Precision (%CV) | < 10% | The precision of the assay within a single day, assessed at low, medium, and high concentrations. |
| Inter-day Precision (%CV) | < 12% | The precision of the assay across different days. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |
| Extraction Recovery | > 85% | The efficiency of the extraction process in recovering the analyte from the tissue homogenate. |
| Matrix Effect | 90% - 110% | The effect of co-eluting matrix components on the ionization of the analyte. A value close to 100% indicates minimal effect. |
Visualization of Experimental Workflow
The following diagram illustrates the complete analytical workflow for the quantification of this compound in tissue samples.
Caption: Workflow for this compound quantification in tissue.
This application note provides a foundational method for the analysis of this compound in tissue. It is recommended that each laboratory optimizes and validates the protocol for their specific instrumentation and tissue types of interest to ensure reliable and accurate results.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptglab.com [ptglab.com]
- 7. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 8. mdpi.com [mdpi.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. evetechnologies.com [evetechnologies.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Utreloxastat solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with utreloxastat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound (also known as PTC857) is an investigational drug that acts as a 15-lipoxygenase (15-LO) inhibitor.[1][2] It has been studied for its potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2] Due to its molecular structure, this compound is a lipophilic compound, which can present challenges in achieving desired concentrations in aqueous solutions for in vitro and in vivo experiments.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₂ | [3][4] |
| Molecular Weight | 276.4 g/mol | [3] |
| IUPAC Name | 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione | [3] |
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
It is expected that this compound will have very low solubility in purely aqueous buffers. A common starting point for dissolving lipophilic compounds is to first create a concentrated stock solution in an organic solvent. This stock solution can then be diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[5][6]
Q3: What are some recommended solvents for preparing a this compound stock solution?
Based on available data, DMSO is a recommended solvent for creating a stock solution of this compound.[5][6] For in vivo studies, specific co-solvent systems have been documented.
Q4: Are there any general tips for improving the dissolution of this compound?
Yes. For many poorly soluble compounds, including this compound, the following techniques can aid dissolution:
-
Sonication: Using an ultrasonic bath can help break down powder agglomerates and increase the surface area available for solvation.[5][6]
-
Gentle Warming: Heating the solution can increase the kinetic energy of the system and improve solubility. It is often recommended to warm the solution to around 37-60°C.[5][6][7]
-
Vortexing: Vigorous mixing can help to disperse the compound and facilitate dissolution.
It is crucial to visually inspect the solution to ensure complete dissolution and the absence of any precipitate before use.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
This is a common issue when diluting a stock solution of a lipophilic compound into an aqueous medium. The dramatic change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow for Precipitation Issues
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. This compound | C18H28O2 | CID 46174641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Utreloxastat in Neuroprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Utreloxastat in neuroprotection assays. The information is designed to help optimize experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (also known as PTC857) is an inhibitor of the 15-lipoxygenase (15-LO) enzyme. In the context of neurodegeneration, oxidative stress can increase the production of 15-LO. This enzyme is implicated in pathways that promote oxidative stress, neuroinflammation, iron accumulation, and a form of iron-dependent cell death known as ferroptosis, all of which can contribute to motor neuron death. By blocking 15-LO, this compound is designed to reduce these downstream effects and prevent motor neuron death.
Q2: Has this compound been effective in clinical trials?
A2: While a Phase 1 trial in healthy volunteers found this compound to be safe and well-tolerated, the subsequent Phase 2 trial (cardinALS) in patients with amyotrophic lateral sclerosis (ALS) did not meet its primary or secondary endpoints. The trial did not show a statistically significant slowing of disease progression compared to placebo, and PTC Therapeutics has discontinued its development for ALS.
Q3: What is a good starting concentration range for this compound in an in vitro neuroprotection assay?
Q4: Which neuronal cell models are appropriate for testing this compound?
A4: The choice of cell model is critical and depends on the specific research question. Commonly used models for neuroprotection screening include:
-
Immortalized Neuronal Cell Lines:
-
SH-SY5Y (human neuroblastoma): Can be differentiated into a more mature neuronal phenotype.
-
HT22 (mouse hippocampal): A well-established model for studying oxidative stress-induced cell death.
-
-
Primary Neuronal Cultures: These are more biologically relevant but also more complex and variable to work with.
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Offer a highly relevant human model, especially when derived from patients with specific neurodegenerative diseases.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in neuroprotection assays.
| Issue | Potential Cause | Recommended Solution |
| No Neuroprotective Effect Observed | 1. Sub-optimal this compound Concentration: The concentration used may be too low to effectively inhibit 15-LO. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to identify the EC₅₀. |
| 2. Inappropriate Timing of Treatment: this compound may be added too late relative to the neurotoxic insult. | 2. Optimize the treatment window. Test pre-treatment (adding this compound before the insult), co-treatment (adding at the same time), and post-treatment protocols. | |
| 3. Ineffective Neurotoxic Insult: The chosen stressor (e.g., H₂O₂, glutamate) may not be effectively inducing cell death or may not involve the 15-LO pathway. | 3. Confirm the efficacy of your neurotoxic agent by running a positive control (insult without this compound) and measuring cell death. Ensure the cell death pathway is relevant to this compound's mechanism (oxidative stress, ferroptosis). | |
| High Variability Between Replicates | 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or health can affect outcomes. | 1. Use cells within a consistent, low passage number range. Ensure even cell seeding and monitor confluency. |
| 2. Pipetting Errors: Inaccurate dispensing of this compound, neurotoxin, or assay reagents. | 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes to minimize well-to-well variability. | |
| 3. Assay "Edge Effects": Wells on the perimeter of the plate may experience different temperature or evaporation rates. | 3. Avoid using the outermost wells of the assay plate for experimental conditions. Fill them with sterile PBS or media instead. | |
| This compound Appears Toxic to Cells | 1. Concentration is Too High: All compounds have a toxic threshold. | 1. Perform a toxicity assay with this compound alone (without the neurotoxic insult) across your chosen concentration range to determine the maximum non-toxic dose. |
| 2. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration. | 2. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1% for DMSO) and consistent across all wells, including controls. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a general method for identifying the effective and non-toxic concentration range of this compound in a cell-based neuroprotection assay.
1. Materials:
- Neuronal cells (e.g., SH-SY5Y or HT22)
- Cell culture medium and supplements
- This compound stock solution (e.g., 10 mM in DMSO)
- Neurotoxic agent (e.g., H₂O₂, glutamate, MPP+)
- 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
- Cell viability assay kit (e.g., MTT, CellTiter-Glo®, LDH Cytotoxicity Assay)
- Phosphate-Buffered Saline (PBS
Utreloxastat Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and minimizing the off-target effects of Utreloxastat (also known as PTC857), an inhibitor of 15-lipoxygenase (15-LO). While this compound was found to be generally safe and well-tolerated in clinical trials, a thorough understanding of its selectivity is crucial for the accurate interpretation of experimental results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO).[4][5] Its proposed mechanism involves reducing oxidative stress and inhibiting ferroptosis, a form of iron-dependent cell death, by blocking the activity of 15-LO.[6] This enzyme plays a role in inflammation and the formation of protein clumps, processes implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1]
Q2: Are there any known off-target interactions for this compound?
A2: Limited off-target interaction data is publicly available. This compound has been identified as a weak inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2B6, with an IC50 greater than 5.3 μM.[4] Additionally, it has been shown to induce the mRNA expression of CYP2B6 and CYP3A4 in human hepatocytes.[4]
Q3: What was the outcome of the clinical trials for this compound?
A3: In a Phase 1 study, this compound was found to be safe and well-tolerated in healthy volunteers.[1][2] However, the Phase 2 cardinALS trial in patients with ALS did not meet its primary or secondary endpoints for efficacy.[7][8] Consequently, the further development of this compound for ALS has been discontinued.[7][8]
Q4: Why is it important to consider off-target effects even if a compound was well-tolerated in clinical trials?
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro or in vivo experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | The observed phenotype may be due to the inhibition of an unknown off-target protein rather than 15-LO. | 1. Perform a dose-response experiment to confirm the phenotype is concentration-dependent.2. Use a structurally distinct 15-LO inhibitor as a control.3. Conduct target engagement assays to confirm 15-LO inhibition at the effective concentration.4. Consider performing proteome-wide off-target screening. |
| Discrepancy between in vitro and in vivo results. | Differences in metabolism, tissue distribution, or the expression of off-target proteins between cell lines and animal models could be a factor. The known induction of CYP enzymes by this compound may alter its metabolism or the metabolism of other compounds in vivo.[4] | 1. Characterize the pharmacokinetic and pharmacodynamic profile of this compound in your model system.2. Assess the expression levels of 15-LO and potential off-target proteins in the relevant tissues.3. Evaluate the metabolic stability of this compound in liver microsomes from the species being studied. |
| High background signal in biochemical assays. | This compound may be interfering with the assay components, such as fluorescent reporters or detection antibodies. | 1. Run control experiments with this compound in the absence of the target enzyme or substrate.2. Test for autofluorescence or quenching effects of the compound at the wavelengths used in the assay.3. Consider using an alternative assay format, such as a label-free detection method. |
Data on Known Off-Target Interactions
The following table summarizes the known interactions of this compound with cytochrome P450 enzymes.
| Off-Target | Interaction Type | Reported Value (IC50) | Reference |
| CYP1A2 | Weak Inhibition | > 5.3 µM | [4] |
| CYP2B6 | Weak Inhibition | > 5.3 µM | [4] |
| CYP2B6 | mRNA Induction | Not specified | [4] |
| CYP3A4 | mRNA Induction | Not specified | [4] |
Experimental Protocols
To rigorously assess the selectivity of this compound and minimize the risk of off-target effects confounding experimental data, the following protocols are recommended.
Kinase Profiling
Objective: To determine if this compound inhibits any protein kinases, a common source of off-target effects for small molecule inhibitors.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 10 µM.
-
Assay Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a broad panel of human kinases (e.g., >400 kinases).
-
Assay Principle: These services typically use in vitro radiometric or fluorescence-based assays to measure the activity of each kinase in the presence and absence of this compound. The substrate for each kinase is specific, and its phosphorylation is quantified.
-
Data Analysis: The results are usually reported as the percentage of kinase activity remaining in the presence of the compound. A significant inhibition (typically >50%) at the screening concentration warrants further investigation with a full dose-response curve to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding targets of this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat the cells with this compound or a vehicle control (DMSO) for a specified period.
-
Cell Lysis and Heating: Harvest and lyse the cells. Divide the lysate into several aliquots and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
-
Protein Precipitation and Separation: Centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the soluble proteins, is collected.
-
Protein Quantification: Analyze the soluble protein fraction by Western blotting for specific target candidates or by mass spectrometry for an unbiased, proteome-wide analysis.
-
Data Analysis: The binding of this compound to a target protein is expected to stabilize it, leading to a higher melting temperature. This will be observed as more of the target protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control.
Visualizations
Signaling Pathway of this compound
Caption: The proposed mechanism of action of this compound.
Experimental Workflow for Off-Target Identification
Caption: A workflow for identifying and validating off-targets.
References
- 1. mndassociation.org [mndassociation.org]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. First-in-Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTC Therapeutics Announces Topline Results of CardinALS Trial of this compound in ALS Patients | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 8. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Enhancing Utreloxastat Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Utreloxastat in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known bioavailability challenges with this compound from preclinical studies?
A1: Preclinical data indicates that while this compound is orally absorbed in species such as mice, rats, and monkeys, it undergoes extensive first-pass metabolism, particularly in rats.[1] In rat studies, unchanged this compound accounted for less than 5% of the total drug-related material in plasma after an oral dose, suggesting that a significant portion of the drug is metabolized before reaching systemic circulation.[1] This high first-pass metabolism is a primary challenge to achieving adequate systemic exposure.
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A2: While the specific BCS classification for this compound is not publicly disclosed, its low aqueous solubility and the fact that its absorption is enhanced by food and lipid-based formulations suggest it is likely a BCS Class II compound (low solubility, high permeability).[1][2][3][4] Understanding the BCS class is crucial as it guides the formulation strategy. For BCS Class II drugs, the primary goal is to enhance the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal tract.[5][6]
Q3: What initial formulation strategies should be considered to improve this compound's bioavailability?
A3: Based on its likely BCS Class II characteristics, several formulation strategies can be employed:
-
Lipid-Based Formulations: These are highly recommended and have been used in clinical studies (sesame oil).[1] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubilization and absorption.[7][8][9][10][11]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[5]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and improve dissolution.[3]
-
Complexation: Using cyclodextrins can enhance solubility by forming inclusion complexes.[6]
Q4: How does food impact the bioavailability of this compound?
A4: In human clinical trials, administration of this compound with food, particularly a high-fat meal, increased its maximum plasma concentration (Cmax) and the total exposure (AUC).[1][12][13] This positive food effect is common for lipophilic, poorly soluble drugs and is likely due to increased bile salt secretion and delayed gastric emptying, which aids in drug dissolution and absorption.
Q5: What animal models are most appropriate for studying the oral bioavailability of this compound?
A5: Rats, mice, and non-human primates have been used in nonclinical studies of this compound.[1] Beagle dogs are also a common model for oral bioavailability studies due to physiological similarities with humans in their gastrointestinal tract.[3][4] However, it is important to consider species-specific differences in metabolism. Given the high metabolism in rats, this species could be useful for evaluating formulations designed to mitigate first-pass metabolism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Poor and erratic dissolution of the drug from the formulation. | 1. Improve the formulation by using techniques like micronization, lipid-based systems (SEDDS/SMEDDS), or solid dispersions to enhance solubility and dissolution rate.[3][5][7] 2. Ensure consistent dosing procedures and animal fasting conditions. |
| Low systemic exposure (low AUC) despite good in vitro dissolution. | High first-pass metabolism in the gut wall or liver. | 1. Co-administer with a known inhibitor of the metabolic enzymes involved (e.g., specific cytochrome P450 inhibitors if the enzymes are identified).[1] 2. Develop formulations that promote lymphatic absorption, which can bypass the liver first-pass effect. Lipid-based formulations are known to facilitate this.[8] |
| Precipitation of the drug in the gastrointestinal tract upon dilution. | The formulation is not robust enough to maintain the drug in a solubilized state in the GI fluids. | 1. Incorporate polymers or surfactants in the formulation to act as precipitation inhibitors. 2. For lipid-based systems, optimize the oil, surfactant, and co-surfactant ratios to ensure the formation of stable microemulsions upon dilution.[9] |
| Inconsistent results between in vitro dissolution and in vivo bioavailability. | The in vitro dissolution method does not accurately reflect the in vivo conditions. | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.[2] 2. Consider the impact of GI transit times and pH gradients in different segments of the gut. |
| Difficulty in extrapolating animal pharmacokinetic data to humans. | Significant species differences in drug transporters and metabolic enzymes.[14][15][16][17] | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) to understand metabolic pathways.[1] 2. Use allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to improve the prediction of human pharmacokinetics from preclinical data.[18][19] |
Data Presentation: Representative Pharmacokinetic Data
The following tables present hypothetical but representative pharmacokinetic data for this compound in rats, illustrating the potential impact of different formulation strategies on bioavailability.
Table 1: Single Dose Pharmacokinetics of this compound in Rats (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.0 | 900 ± 210 | 100 (Reference) |
| Micronized Suspension | 250 ± 50 | 2.0 ± 0.5 | 1800 ± 350 | 200 |
| Lipid-Based (SEDDS) | 600 ± 120 | 1.5 ± 0.5 | 4500 ± 800 | 500 |
| Solid Dispersion | 450 ± 90 | 2.0 ± 1.0 | 3600 ± 700 | 400 |
Table 2: Effect of Food on the Bioavailability of a this compound Lipid-Based Formulation in Dogs (5 mg/kg)
| Condition | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Fasted | 450 ± 100 | 3.0 ± 1.0 | 3200 ± 650 |
| Fed (High-Fat Meal) | 850 ± 150 | 4.0 ± 1.0 | 6400 ± 1200 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select excipients that show high solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the self-emulsifying region that forms a clear or slightly bluish, stable microemulsion.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (around 40°C) and vortex until the drug is completely dissolved and the mixture is clear and homogenous.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., aqueous suspension, micronized suspension, SEDDS).
-
Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for developing and evaluating a SEDDS formulation of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case Studies for Practical Food Effect Assessments across BCS/BDDCS Class Compounds using In Silico, In Vitro, and Preclinical In Vivo Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. routledge.com [routledge.com]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. First-in-Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. The Role of Liver Transporters in Drug-Drug Interactions [merckmillipore.com]
- 16. The Drug Transporter-Metabolism Alliance: Uncovering and Defining the Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transporter-Mediated Hepatic Uptake Plays an Important Role in the Pharmacokinetics and Drug-Drug Interactions of Montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. arxiv.org [arxiv.org]
Validation & Comparative
Utreloxastat vs. Riluzole in ALS Models: A Comparative Guide
This guide provides a detailed comparison of Utreloxastat (formerly PTC857) and Riluzole, two therapeutic agents investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS). The comparison focuses on their mechanisms of action, preclinical performance in ALS models, and clinical outcomes, with supporting experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Overview and Mechanism of Action
This compound and Riluzole operate through fundamentally different mechanisms to confer neuroprotection in the context of ALS. Riluzole, an approved therapy, targets excitotoxicity by modulating glutamate signaling, while this compound was developed to inhibit a specific pathway of oxidative stress-induced cell death known as ferroptosis.
This compound: This investigational compound is a potent inhibitor of the enzyme 15-lipoxygenase (15-LO).[1][2] In conditions of high oxidative stress, a characteristic of ALS pathology, 15-LO activity contributes to lipid peroxidation, leading to a specific form of iron-dependent cell death called ferroptosis.[2] By inhibiting 15-LO, this compound was designed to reduce oxidative damage, prevent the death of motor neurons, and thereby slow disease progression.[1]
Riluzole: The mechanism of Riluzole is multifaceted, primarily centered on the modulation of glutamatergic neurotransmission.[3] It is known to inhibit the presynaptic release of glutamate by blocking voltage-gated sodium channels.[3] Additionally, it can block postsynaptic glutamate receptors like NMDA and kainate receptors, further reducing glutamate-induced excitotoxicity.[3] Its neuroprotective effects are attributed to the overall reduction of neuronal hyperexcitability.[3]
Signaling Pathway Diagrams
References
Utreloxastat's Efficacy in Modulating 15-Lipoxygenase Activity: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Utreloxastat (formerly PTC857) and other key inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in oxidative stress and inflammatory pathways. Designed for researchers, scientists, and professionals in drug development, this document summarizes available quantitative data, details experimental methodologies for assessing 15-LOX inhibition, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and 15-LOX Inhibition
This compound is an orally active and blood-brain barrier-permeable small molecule developed as an inhibitor of 15-lipoxygenase.[1] 15-LOX is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators. These mediators are involved in a variety of physiological and pathological processes, including inflammation, oxidative stress, and ferroptosis, an iron-dependent form of programmed cell death.[2][3] By inhibiting 15-LOX, this compound aims to reduce oxidative stress and prevent downstream cellular damage, which has been a therapeutic strategy for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4][5]
This guide aims to contextualize the therapeutic potential of this compound by comparing its qualitative descriptions of potency with the quantitative data available for other well-characterized 15-LOX inhibitors.
Comparative Analysis of 15-LOX Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of alternative 15-LOX inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 Value (µM) | Target | Notes |
| This compound (PTC857) | Not Publicly Available | 15-Lipoxygenase | Described as a "potent" inhibitor in preclinical studies. Weak inhibitor of CYP1A2 and 2B6 (IC50 >5.3 µM).[6] |
| Compound 9c (i472) | 0.19 | 15-LOX-1 | A potent inhibitor with a novel substituent pattern.[9] |
| ML351 | 0.200 | Human 12/15-LOX | Nanomolar potency against human 12/15-LOX and protective in a mouse model of ischemic stroke.[10] |
| MLS000327069 | 0.34 ± 0.05 | h15-LOX-2 | Mixed-type, non-reductive inhibitor with >50-fold selectivity versus other LOX and COX enzymes. |
| MLS000327186 | 0.53 ± 0.04 | h15-LOX-2 | Structurally related to MLS000327069 with similar selectivity. |
| MLS000099089 | 3.4 ± 0.5 | h12/15-LOX | Mixed inhibitor with selectivity over other LOX and COX enzymes. |
| Compound 26 | 7.1 | 15-LOX | A competitive inhibitor from a series of 6-benzyloxysalicylate analogues.[4] |
| Compound 24 | 11.5 | 15-LOX | From a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine analogues.[4] |
| Coumarin Derivative (Compound 10) | 34.75% inhibition at 12.7 µM | 15-LOX | Showed more affinity for human 5-LOX than 15-LOX in molecular docking studies.[4] |
| Indolebutyric acid (IBA) | 17.82 | LOX | General LOX inhibitor. |
| Indoleacetic acid (IAA) | 42.98 | LOX | General LOX inhibitor. |
| Coumarin Derivative (Compound 11) | 65 | LOX | General LOX inhibitor.[4] |
Signaling Pathway of 15-Lipoxygenase
The following diagram illustrates the central role of 15-LOX in the arachidonic acid cascade and its downstream effects, including the production of pro- and anti-inflammatory mediators and the induction of ferroptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (PTC857) / PTC Therap [delta.larvol.com]
- 8. First-in-Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Utreloxastat's CARDINALS Trial in ALS: A Comparative Analysis of a Failed Promise
The Phase 2 CARDINALS clinical trial investigating Utreloxastat for the treatment of amyotrophic lateral sclerosis (ALS) has been terminated after failing to meet its primary and secondary endpoints. The topline results, announced by PTC Therapeutics, revealed that the investigational drug did not demonstrate a statistically significant slowing of disease progression compared to placebo. This outcome has led to the discontinuation of the this compound development program for ALS.
This guide provides a comprehensive analysis of the CARDINALS trial results, placing them in the context of other approved and investigational therapies for ALS. It is intended for researchers, scientists, and drug development professionals seeking to understand the trial's outcomes and their implications for the field.
This compound and the CARDINALS Trial: An Overview
This compound (also known as PTC857) is an inhibitor of 15-lipoxygenase, an enzyme implicated in oxidative stress and ferroptosis, a form of iron-dependent cell death believed to contribute to motor neuron degeneration in ALS.[1] The CARDINALS trial (NCT05349721) was a global, Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in individuals with ALS.[2][3][4]
The primary endpoint of the trial was a composite measure of the change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) score and survival.[5][6][7] Secondary endpoints included assessments of respiratory function, muscle strength, and quality of life.[2][8]
Topline Results of the CARDINALS Trial
The CARDINALS trial did not achieve statistical significance on its primary endpoint, with a reported p-value of 0.52.[5][6][7] While PTC Therapeutics mentioned a "modest numerical benefit" on the primary endpoint and a correlation of favorable clinical effect with a reduction in plasma neurofilament light chain (NfL), a biomarker of neuronal damage, these observations were not statistically significant.[5][6][7][9] The trial also failed to meet its secondary efficacy endpoints.[5][6][7] Despite the lack of efficacy, this compound was reported to be safe and well-tolerated.[5][10]
Comparative Analysis with Other ALS Therapies
To understand the implications of the CARDINALS trial results, it is essential to compare them with the data from other notable ALS treatments. The following tables summarize the key efficacy data from pivotal clinical trials of approved and recently discontinued ALS therapies.
| Drug | Clinical Trial | Primary Endpoint | Key Efficacy Results | Status |
| This compound | CARDINALS (Phase 2) | Composite of ALSFRS-R change and survival | Did not meet primary endpoint (p=0.52)[5][6][7] | Development for ALS Discontinued |
| Relyvrio (AMX0035) | CENTAUR (Phase 2) | Rate of decline in ALSFRS-R score | -1.24 points per month with AMX0035 vs. -1.66 points per month with placebo[11] | Withdrawn from Market |
| PHOENIX (Phase 3) | Change in ALSFRS-R score | Did not meet primary endpoint | ||
| Qalsody (Tofersen) | VALOR (Phase 3) | Change in ALSFRS-R score | Did not meet primary endpoint, but showed reductions in neurofilament light chain[12][13][14] | Approved for SOD1-ALS |
| Edaravone | Study 19 (Phase 3) | Change in ALSFRS-R score | -5.01 change from baseline with edaravone vs. -7.50 with placebo[15] | Approved |
| Riluzole | Bensimon et al., 1994 | Survival | 74% survival at 12 months with riluzole vs. 58% with placebo[16] | Approved |
| Lacomblez et al., 1996 | Survival | 56.8% alive without tracheostomy at 18 months with 100mg riluzole vs. 50.4% with placebo[17] | Approved |
Experimental Protocols: A High-Level Overview
A detailed comparison of clinical trial outcomes requires an understanding of the methodologies employed. Below is a summary of the experimental designs for the key trials discussed.
| Trial | Drug | Phase | Design | Participants | Duration | Primary Endpoint |
| CARDINALS | This compound | 2 | Randomized, Double-Blind, Placebo-Controlled | ~300 Adults with ALS | 24 weeks | Composite of ALSFRS-R change and survival[2][4][18] |
| CENTAUR | Relyvrio (AMX0035) | 2 | Randomized, Double-Blind, Placebo-Controlled | 137 Adults with ALS | 24 weeks | Rate of decline in ALSFRS-R score[11][19] |
| VALOR | Qalsody (Tofersen) | 3 | Randomized, Double-Blind, Placebo-Controlled | 108 Adults with SOD1-ALS | 28 weeks | Change in ALSFRS-R score[12][13] |
| Study 19 | Edaravone | 3 | Randomized, Double-Blind, Placebo-Controlled | 137 Adults with ALS | 24 weeks | Change in ALSFRS-R score[15][20][21][22] |
| Bensimon et al., 1994 | Riluzole | 3 | Randomized, Double-Blind, Placebo-Controlled | 155 Adults with ALS | 12 months | Survival[16] |
| Lacomblez et al., 1996 | Riluzole | 3 | Randomized, Double-Blind, Placebo-Controlled | 959 Adults with ALS | 18 months | Survival without tracheostomy[17] |
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the scientific basis of this compound and the structure of its clinical evaluation, the following diagrams are provided.
Caption: this compound's proposed mechanism of action in inhibiting motor neuron death.
Caption: Simplified workflow of the CARDINALS Phase 2 clinical trial.
Conclusion and Future Directions
The failure of this compound in the CARDINALS trial is a significant disappointment for the ALS community and underscores the persistent challenges in developing effective treatments for this devastating neurodegenerative disease. While the safety profile of this compound appeared favorable, the lack of efficacy highlights the complexity of targeting oxidative stress and ferroptosis in ALS.
The comparison with other ALS therapies reveals a landscape of incremental advances and notable setbacks. The recent withdrawal of Relyvrio after a failed confirmatory trial serves as a stark reminder of the rigorous path from promising early-phase data to proven clinical benefit. In contrast, the approval of Qalsody for a specific genetic subpopulation of ALS offers a beacon of hope for targeted therapeutic strategies.
For researchers and drug developers, the negative results from the CARDINALS trial provide valuable data that will inform future research. A deeper understanding of the patient populations, biomarkers, and specific pathways involved in ALS will be critical for the design of more effective clinical trials and the development of novel therapeutic agents. The modest numerical benefit and the correlation with neurofilament light chain levels, though not statistically significant, may warrant further investigation in preclinical models or in different patient subgroups. The pursuit of a cure for ALS continues, with each trial, successful or not, contributing to the collective knowledge base that will ultimately lead to a breakthrough.
References
- 1. mndassociation.org [mndassociation.org]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. neurology.org [neurology.org]
- 4. A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Parallel Study to Assess the Efficacy, Safety, Tolerability, PK, and Biomarker Effects of PTC857 in Adult Subjects With Amyotrophic Lateral Sclerosis (CARDINALS) | NEALS [neals.org]
- 5. PTC Therapeutics’ phase 2 CardinALS study of this compound in ALS patients fails to meet primary endpoint [pharmabiz.com]
- 6. PTC Therapeutics Announces Topline Results of CardinALS Trial of this compound in ALS Patients | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 7. PTC Therapeutics Announces Topline Results of CardinALS Trial of this compound in ALS Patients [prnewswire.com]
- 8. act4als.org [act4als.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. CardinALS-trial terminated after negative results - TRICALS [tricals.org]
- 11. Latest news from the CENTAUR trial puts AMX0035 in the mix - MND Research Blog [mndresearch.blog]
- 12. The New England Journal of Medicine Publishes Pivotal Tofersen Data that Show Benefits in Rare, Genetic Form of ALS | Biogen [investors.biogen.com]
- 13. Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-ranging study of riluzole in amyotrophic lateral sclerosis. Amyotrophic Lateral Sclerosis/Riluzole Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alsnewstoday.com [alsnewstoday.com]
- 19. Amylyx Pharmaceuticals Announces New England Journal of Medicine Publication of Pivotal AMX0035 Data Demonstrating Statistically Significant Benefit in People with ALS | Amylyx [amylyx.com]
- 20. Long-term edaravone efficacy in amyotrophic lateral sclerosis: Post-hoc analyses of Study 19 (MCI186-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Long‐term edaravone efficacy in amyotrophic lateral sclerosis: Post‐hoc analyses of Study 19 (MCI186‐19) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Post-hoc analysis of randomised, placebo-controlled, double-blind study (MCI186-19) of edaravone (MCI-186) in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Utreloxastat's Impact on Neurofilament Light Chain Biomarkers: A Comparative Analysis
For Immediate Release
Warren, NJ – This comparison guide provides an objective analysis of utreloxastat's effect on neurofilament light chain (NfL) biomarkers, a key indicator of neuronal damage, in the context of Amyotrophic Lateral Sclerosis (ALS). The guide contrasts this compound's performance with other therapeutic alternatives and presents available experimental data for a comprehensive overview intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound (formerly PTC857), an investigational oral small molecule inhibitor of 15-lipoxygenase, was evaluated in the Phase 2 CardinALS trial for its efficacy in slowing disease progression in adults with ALS. The trial did not meet its primary or secondary endpoints. While a "modest numerical benefit" and a correlation with lowering plasma NfL were observed, the results were not statistically significant.[1][2][3] Consequently, the development of this compound for ALS has been discontinued.[1][2][3] This guide compares the publicly available data on this compound's effect on NfL with that of other ALS treatments, namely tofersen and masitinib, and discusses the available biomarker data for edaravone.
Comparative Analysis of NfL Biomarker Modulation
The following table summarizes the available quantitative data on the effects of this compound and alternative therapies on NfL levels in the context of neurodegenerative diseases.
| Compound | Mechanism of Action | Study Population | Key Findings on NfL Levels | Statistical Significance |
| This compound | 15-Lipoxygenase Inhibitor | Adults with ALS (CardinALS Phase 2 Trial) | Modest numerical benefit in lowering plasma NfL.[1][2][3] | Not Statistically Significant (p=0.52 for primary endpoint)[3] |
| Tofersen | Antisense Oligonucleotide targeting SOD1 mRNA | SOD1-ALS patients (VALOR Phase 3 Trial & Open-Label Extension) | Mean reduction of 66% in CSF NfL and 62% in serum NfL over 6.5 months.[4][5] | Statistically Significant (p=0.017 for sNfL reduction at 5 months)[4][5] |
| Masitinib | Tyrosine Kinase Inhibitor | Preclinical EAE model (model for neuroinflammation) | 43% reduction in serum NfL at 50 mg/kg/day and 60% reduction at 100 mg/kg/day at Day 8.[6][7] | Statistically Significant (p <0.0001)[6][7] |
| Edaravone | Free Radical Scavenger | Adults with ALS (REFINE-ALS Study) | Interim analysis showed higher baseline NfL levels correlated with faster disease progression. Data on longitudinal changes in NfL post-treatment is not yet fully available.[8][9][10] | Not yet reported for NfL reduction. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
A standardized methodology for NfL measurement is crucial for the comparison of data across different studies. The majority of recent clinical trials, including those for the compounds discussed, utilize the Single Molecule Array (Simoa) technology for its high sensitivity in detecting low abundance proteins like NfL in blood and cerebrospinal fluid (CSF).
General Simoa NfL Assay Protocol
The Simoa platform employs a bead-based enzyme-linked immunosorbent assay (ELISA) format. The general steps are as follows:
-
Sample Preparation: Patient plasma or CSF samples are collected and processed, typically involving centrifugation to remove cellular debris, and then aliquoted and stored at -80°C until analysis.
-
Assay Procedure:
-
Antibody-coated paramagnetic beads are incubated with the patient sample, allowing the capture of NfL proteins.
-
A biotinylated detection antibody is added, which binds to the captured NfL, forming an immunocomplex.
-
Streptavidin-β-galactosidase (SBG) conjugate is then added, which binds to the biotin on the detection antibody.
-
The beads are washed to remove unbound components and then loaded into a Simoa Disc®, which contains thousands of femtoliter-sized wells.
-
A resorufin β-D-galactopyranoside (RGP) substrate is added. The wells containing a bead with an immunocomplex will have a fluorescent product generated by the enzymatic reaction.
-
-
Data Acquisition and Analysis: The Simoa instrument images the disc and counts the number of fluorescent wells, which corresponds to the number of NfL molecules in the sample. This digital readout allows for the precise quantification of NfL concentration, often in pg/mL.
It is important to note that specific kit manufacturers (e.g., Quanterix) and assay protocols (e.g., Neurology 4-Plex A kit) may have been used in the individual clinical trials, and consulting the specific trial documentation is recommended for the most accurate methodological details.[11]
Discussion
The discontinuation of this compound for ALS highlights the challenges in developing effective treatments for this devastating neurodegenerative disease. While the topline results of the CardinALS trial did not demonstrate a statistically significant effect on clinical outcomes or a robust reduction in NfL levels, the observation of a "modest numerical benefit" suggests that the 15-lipoxygenase pathway may still be a relevant target for neuroprotection.
In contrast, tofersen has shown a significant and robust reduction in both CSF and serum NfL levels in patients with SOD1-ALS, providing strong evidence of target engagement and a biological effect on neuronal damage.[4][5] This has been a key factor in its regulatory evaluation.[12] Masitinib has also demonstrated a significant reduction in serum NfL in a preclinical model of neuroinflammation, suggesting a potential neuroprotective effect that warrants further investigation in clinical trials for neurodegenerative diseases.[6][7][13]
For edaravone, while the REFINE-ALS study is ongoing to assess its effect on various biomarkers, the currently available interim data primarily focus on the prognostic value of baseline NfL levels.[8][9][10] Further results from this study will be crucial to understand if edaravone treatment leads to a significant change in NfL levels over time, which would provide valuable insights into its mechanism of action and therapeutic benefit.
Conclusion
Neurofilament light chain is increasingly being recognized as a valuable biomarker for monitoring disease progression and therapeutic response in neurodegenerative diseases. While this compound did not demonstrate a significant effect on NfL levels in the CardinALS trial, the data from other investigational and approved therapies underscore the importance of this biomarker in drug development. Future research and the complete publication of data from trials like REFINE-ALS will continue to refine our understanding of how different therapeutic strategies impact the underlying neurodegenerative processes as measured by NfL.
References
- 1. mndassociation.org [mndassociation.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. PTC Therapeutics Announces Topline Results of CardinALS Trial of this compound in ALS Patients [prnewswire.com]
- 4. Neurofilament light-chain response during therapy with antisense oligonucleotide tofersen in SOD1-related ALS: Treatment experience in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Individual Press Releases - Mitsubishi Tanabe Pharma America [mt-pharma-america.com]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. alsnewstoday.com [alsnewstoday.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. FDA Accelerated Approval of Tofersen Highlights Importance of Blood Neurofilament Light Chain as Surrogate Endpoint in Neurology Therapeutic Trials | Quanterix [quanterix.com]
- 13. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
